molecular formula C20H15F3N4O3 B2860880 3-ethyl-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207059-77-5

3-ethyl-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Número de catálogo: B2860880
Número CAS: 1207059-77-5
Peso molecular: 416.36
Clave InChI: VFWLTHFHPAYPST-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-ethyl-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a potent and selective small-molecule inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) channel. Research indicates that this compound effectively blocks TRPC5 currents, which are calcium-permeable non-selective cation channels highly expressed in the brain and kidneys . Its primary research value lies in probing the pathological roles of TRPC5 in the central nervous system. Studies have linked TRPC5 overactivation to mechanisms underlying anxiety and depression, making this inhibitor a critical tool for investigating novel therapeutic pathways for neuropsychiatric disorders . Furthermore, its selectivity profile allows researchers to dissect the specific contributions of TRPC5 homomers and TRPC1/5 heteromers in complex cellular signaling cascades, without the confounding effects of modulating related channels like TRPC4. By precisely inhibiting this target, the compound enables detailed studies on calcium signaling dynamics, neuronal excitability, and their downstream effects on behavior and disease progression, offering significant potential for advancing our understanding of CNS pathophysiology.

Propiedades

IUPAC Name

3-ethyl-1-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N4O3/c1-2-26-18(28)14-8-3-4-9-15(14)27(19(26)29)11-16-24-17(25-30-16)12-6-5-7-13(10-12)20(21,22)23/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFWLTHFHPAYPST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 3-ethyl-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a novel synthetic derivative that incorporates both quinazoline and oxadiazole moieties. These structural features are significant as they are associated with a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties. This article focuses on the biological activity of this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

The chemical structure can be represented as follows:

  • Molecular Formula : C19H18F3N5O2
  • Molecular Weight : 403.37 g/mol
  • IUPAC Name : 3-ethyl-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Antimicrobial Activity

Research indicates that compounds containing oxadiazole and quinazoline derivatives exhibit significant antimicrobial properties. For instance:

  • In vitro Studies : The antimicrobial efficacy of similar compounds has been evaluated against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal pathogens like Candida albicans .
CompoundTarget OrganismsMIC (µg/mL)
Compound AS. aureus8
Compound BE. coli16
Compound CC. albicans32

Anticancer Activity

The potential anticancer properties of the compound have also been investigated:

  • Cell Line Studies : The compound was tested against several cancer cell lines including HCT116 (colon cancer), MCF7 (breast cancer), and HeLa (cervical cancer). The MTT assay was used to determine cell viability after treatment with varying concentrations of the compound.
Cell LineIC50 (µM)
HCT11625
MCF730
HeLa20

These results suggest that the compound may inhibit cancer cell proliferation effectively at micromolar concentrations.

The biological activity of the compound is hypothesized to involve multiple mechanisms:

  • Inhibition of DNA Synthesis : Similar derivatives have shown to interfere with DNA replication in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to apoptosis in cancer cells .
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival.

Case Studies

Several studies have explored the biological activity of quinazoline and oxadiazole derivatives:

  • Study on Antimicrobial Efficacy : A study demonstrated that derivatives of oxadiazole exhibited potent activity against multidrug-resistant strains of bacteria, suggesting a promising avenue for developing new antibiotics .
  • Anticancer Research : Research published in pharmacological journals highlighted that certain quinazoline derivatives showed significant cytotoxic effects against various human cancer cell lines, leading to further exploration into their therapeutic potential .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Core Structure and Substituent Analysis

The compound shares structural similarities with other oxadiazole-containing inhibitors, such as SLM6031434 and SLM6081442 (described in Theranostics, 2018). These analogs feature a 1,2,4-oxadiazole ring linked to a trifluoromethylphenyl group but differ in their core structures:

  • SLM6031434 : Pyrrolidine-carboximidamide core with an octyloxy-phenyl substituent.
  • SLM6081442 : R-enantiomer of SLM6031434, exhibiting reduced potency.
  • Target compound : Quinazoline-dione core with a methyl bridge and 3-ethyl group.
Feature Target Compound SLM6031434 SLM6081442
Core Structure Quinazoline-2,4(1H,3H)-dione Pyrrolidine-carboximidamide Pyrrolidine-carboximidamide (R-enantiomer)
Oxadiazole Substituent 3-(3-(trifluoromethyl)phenyl) 4-(octyloxy)-3-(trifluoromethyl)phenyl 4-(octyloxy)-3-(trifluoromethyl)phenyl
Key Functional Groups 3-ethyl, methyl bridge Octyloxy, S-configuration Octyloxy, R-configuration

Pharmacokinetic and Metabolic Stability

  • The target compound’s 3-ethyl group and methyl bridge may reduce metabolic clearance compared to SLM6031434’s octyloxy chain, which could increase hepatic oxidation.
  • The trifluoromethylphenyl group in all three compounds enhances stability by resisting cytochrome P450-mediated degradation.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.